molecular formula C16H10Cl2N2O3S B3458900 O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate

O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate

Cat. No. B3458900
M. Wt: 381.2 g/mol
InChI Key: RUKWERBMIVBTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate is a chemical compound that has been widely used in scientific research due to its unique chemical properties. It is a thiocarbonate derivative of oxadiazole and has been found to have potential applications in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting specific enzymes or receptors involved in various biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models. In addition, it has been found to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate in lab experiments is its unique chemical properties, which make it a useful tool compound in drug discovery and biological research. It has also been found to have low toxicity, which makes it a safe compound to use in experiments. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the research and development of O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate. One of the main areas of interest is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its mechanism of action and its potential targets in various biological pathways. In addition, further research is needed to optimize the synthesis method and improve the solubility of the compound for better experimental use.

Scientific Research Applications

O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate has been extensively used in scientific research as a potential drug candidate. It has shown promising results in various in vitro and in vivo studies for the treatment of cancer, inflammation, and infectious diseases. It has also been used as a tool compound in the development of new drugs and in the study of biological pathways.

properties

IUPAC Name

benzyl [5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3S/c17-11-6-7-12(13(18)8-11)14-19-20-15(23-14)24-16(21)22-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKWERBMIVBTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] carbonothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate
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O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate
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O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate
Reactant of Route 4
O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate
Reactant of Route 5
O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate
Reactant of Route 6
O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate

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